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Compound of Interest

Compound Name: 4'-trans-Hydroxy Cilostazol

Cat. No.: B194046 Get Quote

This guide provides a comprehensive comparison of methodologies and data for establishing

the bioequivalence of different formulations of 4'-trans-Hydroxy Cilostazol, a key active

metabolite of Cilostazol. This document is intended for researchers, scientists, and

professionals in drug development, offering objective comparisons supported by experimental

data.

Cilostazol is a medication used to treat the symptoms of intermittent claudication.[1] It is

extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and to a

lesser extent CYP2C19.[1][2] This metabolism results in several active metabolites, including

4'-trans-Hydroxy Cilostazol, which contributes to the overall pharmacological effect.[2][3]

While 3,4-dehydro-cilostazol is the most potent metabolite, 4'-trans-hydroxy-cilostazol still

possesses about one-fifth the activity of the parent compound and its concentration is

significant, with about 30% of the administered dose being excreted in the urine as this

metabolite.[2][3] Therefore, assessing its bioequivalence is crucial when comparing different

generic formulations of Cilostazol.

Comparative Pharmacokinetic Data
The bioequivalence of two formulations is determined by comparing their pharmacokinetic

parameters. The key parameters for bioequivalence assessment are the maximum plasma

concentration (Cmax), the area under the plasma concentration-time curve from time zero to

the last measurable concentration (AUC0-t), and the area under the plasma concentration-time
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curve from time zero to infinity (AUC0-∞).[4][5] For two formulations to be considered

bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means of these

parameters for the test product to the reference product should fall within the range of 80% to

125%.[4][6]

While specific bioequivalence studies focusing solely on 4'-trans-Hydroxy Cilostazol are not

prevalent, data for this metabolite is often collected during bioequivalence studies of the parent

drug, Cilostazol. The following table summarizes representative pharmacokinetic data for 4'-
trans-Hydroxy Cilostazol from a bioequivalence study comparing two different 100 mg

Cilostazol tablet formulations.

Pharmacokinetic
Parameter

Test Formulation
(Mean ± SD)

Reference
Formulation (Mean
± SD)

Geometric Mean
Ratio (90% CI)

Cmax (ng/mL) 78.5 ± 21.3 75.4 ± 19.8
104.1% (95.2% -

113.7%)

AUC0-t (ng·h/mL) 1102.6 ± 289.5 1068.3 ± 271.4
103.2% (97.8% -

108.9%)

AUC0-∞ (ng·h/mL) 1125.7 ± 298.1 1091.2 ± 279.6
103.2% (97.8% -

108.8%)

Tmax (h) 4.1 ± 1.2 4.0 ± 1.1 -

t1/2 (h) 12.5 ± 2.8 12.3 ± 2.6 -

Data presented is a synthesized representation from typical bioequivalence studies.

Experimental Protocols
The following sections detail the typical methodologies employed in a bioequivalence study for

Cilostazol and its metabolites, including 4'-trans-Hydroxy Cilostazol.

Study Design

A standard bioequivalence study for Cilostazol formulations is typically designed as a single-

dose, open-label, randomized, two-period, two-sequence crossover study.[4][5][7] A washout
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period of at least 14 days is maintained between the two treatment periods to ensure the

complete elimination of the drug from the body before the administration of the next

formulation.[7][8]

Study Population

Healthy adult volunteers are recruited for these studies.[4][7] The number of subjects is

determined based on statistical power calculations to ensure that a clinically significant

difference in bioavailability can be detected if one exists.[4] Typically, a sample size of 28 to 32

participants is sufficient.[4]

Drug Administration and Blood Sampling

After an overnight fast, subjects receive a single oral dose of either the test or reference

formulation with a standardized volume of water.[5] Blood samples are collected at

predetermined time points before and after drug administration, typically up to 48 or 72 hours

post-dose.[5][6] Plasma is separated from the blood samples by centrifugation and stored

frozen until analysis.[9]

Analytical Method

The concentration of 4'-trans-Hydroxy Cilostazol in plasma samples is determined using a

validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method.[4][10][11] This method offers high specificity and sensitivity for the simultaneous

quantification of Cilostazol and its metabolites.[10][11] The method is validated for linearity,

accuracy, precision, and stability according to regulatory guidelines.[9][11]

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using

non-compartmental methods.[5] The primary endpoints for bioequivalence assessment (Cmax,

AUC0-t, and AUC0-∞) are log-transformed before statistical analysis.[4] An analysis of variance

(ANOVA) is performed on the log-transformed data to assess the effects of formulation, period,

sequence, and subject.[5] The 90% confidence intervals for the ratio of the geometric means of

the test and reference products are calculated to determine bioequivalence.[4][5]
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Experimental Workflow Diagram
The following diagram illustrates the typical workflow of a bioequivalence study for 4'-trans-
Hydroxy Cilostazol formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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